

Application Notes and Protocols: Isothermal Titration Calorimetry for Camlipixant Binding Studies

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Compound of Interest

Compound Name: Camlipixant

Cat. No.: B8819287

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Camlipixant (BLU-5937) is a potent and selective, non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel.[1] The P2X3 receptor is a key player in the pathophysiology of chronic cough, making **Camlipixant** a promising therapeutic agent.[2][3] Understanding the binding thermodynamics of **Camlipixant** to its target, the P2X3 receptor, is crucial for its development and optimization. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[4][5] This document provides detailed application notes and protocols for the use of ITC in characterizing the binding of **Camlipixant** to the P2X3 receptor.

Data Presentation: Thermodynamic and Kinetic Parameters

The following table summarizes the quantitative data for the binding of **Camlipixant** and the natural ligand, ATP, to the P2X3 receptor.

Ligand	Parameter	Value	Method	Reference
Camlipixant	Dissociation Constant (Kd)	100 nM	Isothermal Titration Calorimetry (ITC)	
IC50	55.05 nM	Intracellular Ca2+ Influx Assay		
Enthalpy (ΔH)	Not Reported	Isothermal Titration Calorimetry (ITC)		
Stoichiometry (n)	Not Reported	Isothermal Titration Calorimetry (ITC)		
ATP	Dissociation Constant (Kd)	2 μ M	MicroScale Thermophoresis (MST)	

Note on Enthalpy (ΔH) and Stoichiometry (n): While the dissociation constant (Kd) for the **Camlipixant**-P2X3 interaction has been determined by ITC, the specific values for the change in enthalpy (ΔH) and the stoichiometry of binding (n) were not available in the cited literature. The enthalpy change provides insight into the nature of the forces driving the binding interaction (e.g., hydrogen bonding, van der Waals forces), while the stoichiometry reveals the molar ratio of the ligand to the receptor in the complex.

Experimental Protocols

P2X3 Receptor Preparation for ITC

A critical step for successful ITC analysis of **Camlipixant** binding is the preparation of the P2X3 receptor to ensure it is in an unbound state. It has been observed that ATP released during cell lysis can remain bound to the receptor, thereby inhibiting the binding of **Camlipixant**.

Protocol for Removal of Bound ATP:

- Expression and Purification: Express and purify the homotrimeric P2X3 receptor using an appropriate system (e.g., a stable cell line).
- Extensive Dialysis: To remove any co-purified and bound ATP, subject the purified P2X3:ATP complex to extensive dialysis.
 - Dialysis Buffer: 20 mM Tris-HCl (pH 7.6), 1000 mM NaCl, and 0.08% DDM, supplemented with a protease inhibitor.
 - Duration: 7 days.
- Final Purification: After dialysis, perform a final purification step to obtain the ATP-free P2X3 receptor.
- Concentration Determination: Accurately determine the concentration of the purified, ATP-free P2X3 receptor using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.

Isothermal Titration Calorimetry (ITC) Protocol for Camlipixant-P2X3 Binding

This protocol is based on the successful ITC experiment for **Camlipixant** and P2X3 binding and incorporates general best practices for ITC.

a. Sample Preparation:

- P2X3 Receptor Solution (in ITC cell):
 - Dilute the purified, ATP-free P2X3 receptor to a final concentration of approximately 10 μ M using the final dialysis buffer.
 - Ensure the final buffer composition is identical to that of the **Camlipixant** solution to minimize heats of dilution.
 - Degas the solution thoroughly before loading it into the ITC cell.
- **Camlipixant** Solution (in ITC syringe):

- Dissolve **Camlipixant** in the final dialysis buffer to a concentration 10-20 times that of the P2X3 receptor (e.g., 100-200 μ M).
- If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the **Camlipixant** and P2X3 receptor solutions and does not exceed 10%.
- Degas the solution before loading it into the injection syringe.

b. ITC Instrument Setup and Data Acquisition:

- Instrument: Use a high-sensitivity ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200).
- Temperature: Set the experimental temperature to 20 °C.
- Titration Parameters (example):
 - Number of Injections: 20-30 injections.
 - Injection Volume: 1-2 μ L per injection.
 - Spacing between Injections: 150-180 seconds to allow the signal to return to baseline.
 - Stirring Speed: 750 rpm.
- Control Experiment: Perform a control titration by injecting the **Camlipixant** solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data during analysis.

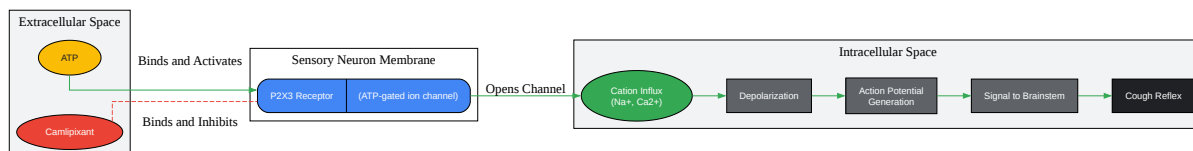
c. Data Analysis:

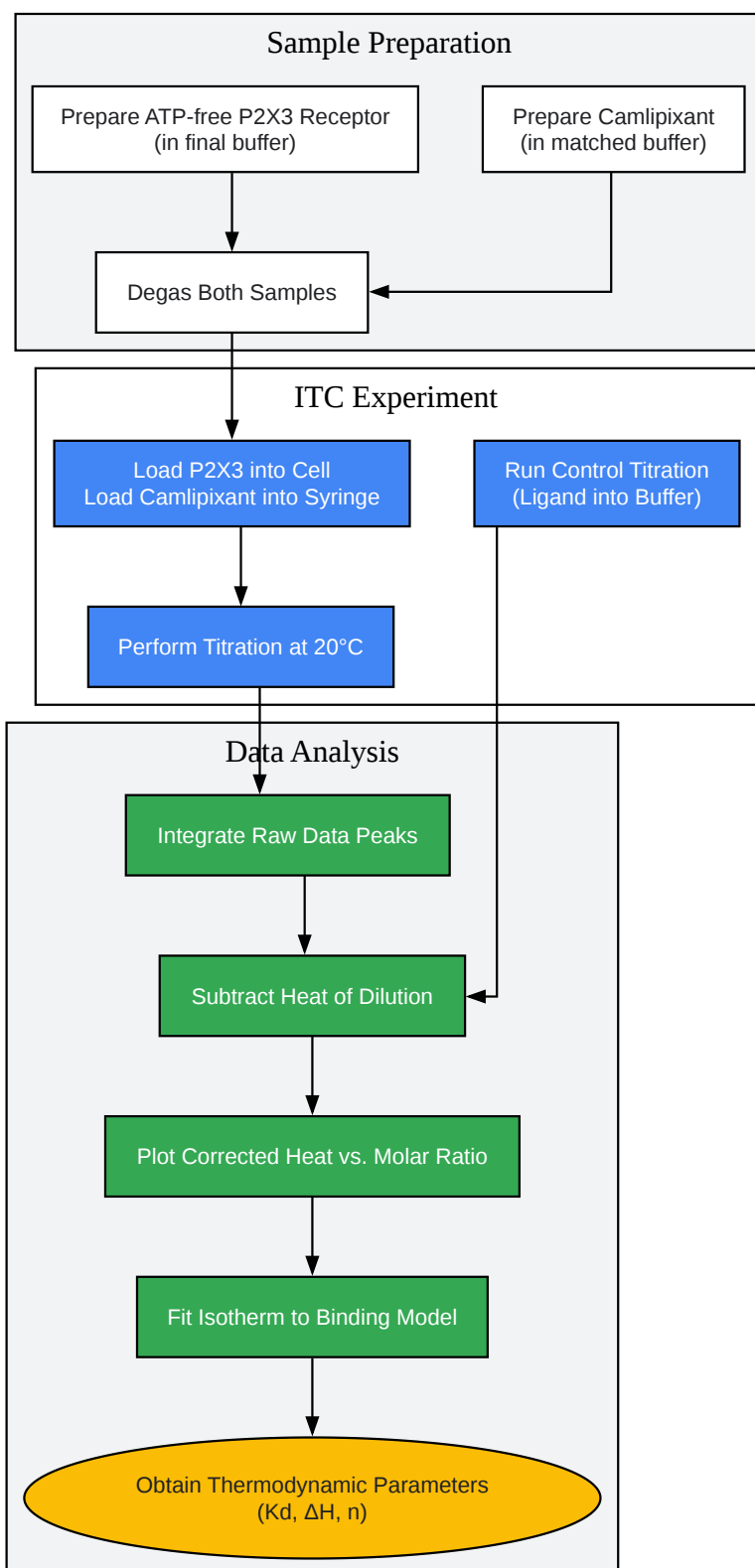
- Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
- Subtract the heat of dilution from the corresponding injection heats.
- Plot the corrected heat per mole of injectant against the molar ratio of **Camlipixant** to P2X3.

- Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
- The fitting will yield the thermodynamic parameters: dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).

Visualizations

P2X3 Receptor Signaling Pathway in Chronic Cough





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